2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate
CAS No.:
Cat. No.: VC15981309
Molecular Formula: C7H6F3NO2
Molecular Weight: 193.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H6F3NO2 |
---|---|
Molecular Weight | 193.12 g/mol |
IUPAC Name | 2,2,2-trifluoro-1-pyridin-2-ylethanone;hydrate |
Standard InChI | InChI=1S/C7H4F3NO.H2O/c8-7(9,10)6(12)5-3-1-2-4-11-5;/h1-4H;1H2 |
Standard InChI Key | UCVILOYFPYACRD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=NC(=C1)C(=O)C(F)(F)F.O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Composition
The systematic IUPAC name for this compound is 2,2,2-trifluoro-1-pyridin-2-ylethanone hydrate, reflecting its trifluoroacetyl group attached to the pyridine ring at the 2-position and the inclusion of a water molecule in its crystal lattice . Its molecular formula accounts for the hydrate form, differentiating it from the anhydrous counterpart () . The CAS registry number 1956341-72-2 uniquely identifies the hydrate, while the anhydrous form is registered under 33284-17-2 .
Structural Characterization
The compound’s structure combines a pyridine ring with a trifluoroacetyl group at the 2-position. X-ray crystallography and spectroscopic analyses reveal that the hydrate stabilizes via hydrogen bonding between the carbonyl oxygen and water molecules . The trifluoromethyl group induces significant electron-withdrawing effects, altering the electron density of the pyridine ring and influencing reactivity .
Table 1: Key Structural and Identifier Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 193.12 g/mol | |
CAS Number (Hydrate) | 1956341-72-2 | |
CAS Number (Anhydrous) | 33284-17-2 | |
InChI Key | UCVILOYFPYACRD-UHFFFAOYSA-N |
Synthesis and Purification
Purification and Quality Control
The compound is typically purified via recrystallization, achieving a purity of ≥95% as confirmed by high-performance liquid chromatography (HPLC) . Storage at 4°C in airtight containers prevents dehydration and degradation .
Physicochemical Properties
Thermal and Solubility Characteristics
The hydrate exhibits a melting point range of 81–85°C, slightly lower than its anhydrous counterpart due to lattice energy differences . It is sparingly soluble in water but demonstrates moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1,680 cm (C=O stretch) and 1,150 cm (C-F stretch) .
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NMR Spectroscopy:
Reactivity and Functional Group Transformations
Nucleophilic Acyl Substitution
The trifluoroacetyl group undergoes nucleophilic substitution reactions with amines or alcohols, yielding amides or esters. For example, reaction with benzylamine produces -benzyl-2,2,2-trifluoro-1-(pyridin-2-yl)ethanamide .
Pyridine Ring Functionalization
Biological and Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor in synthesizing fluorinated heterocycles, which are prevalent in FDA-approved drugs like voriconazole and fexofenadine .
Comparative Analysis with Analogues
Table 2: Comparison with Related Trifluoroacetylpyridines
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